Fmoc-O-tert-butyl-D-4-hydroxyproline

Peptide Synthesis Solid-Phase Synthesis Physical Chemistry

Fmoc-O-tert-butyl-D-4-hydroxyproline is the D-enantiomer of protected hydroxyproline, a critical building block for Fmoc/tBu SPPS. Unlike the L-isomer, the D-configuration enforces distinct pyrrolidine ring pucker, essential for engineering mirror-image collagen peptides, synthesizing BACE1 inhibitors (e.g., KMI-008), and creating protease-resistant peptidomimetics. Procuring this specific isomer is non-negotiable for valid results in structural biology and drug discovery; substitution with the L-isomer leads to invalid conformational outcomes. Order high-purity (≥98%) Fmoc-D-Hyp(tBu)-OH for your peptide synthesis needs.

Molecular Formula C24H27NO5
Molecular Weight 409.5 g/mol
CAS No. 268729-12-0
Cat. No. B3021435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-tert-butyl-D-4-hydroxyproline
CAS268729-12-0
Molecular FormulaC24H27NO5
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1
InChIKeyWPBXBYOKQUEIDW-YCRPNKLZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-tert-butyl-D-4-hydroxyproline (CAS 268729-12-0) Procurement Specifications & Scientific Baseline


Fmoc-O-tert-butyl-D-4-hydroxyproline, also known as Fmoc-D-Hyp(tBu)-OH, is a key protected amino acid derivative used extensively as a building block in Fmoc/tBu solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the amine and an acid-labile tert-butyl (tBu) ether protecting the side-chain hydroxyl group of the D-enantiomer of 4-hydroxyproline, a residue crucial for stabilizing the collagen triple helix and modulating peptide conformation . This orthogonal protection strategy allows for its precise incorporation into complex peptide sequences under standard SPPS conditions, making it a critical reagent for protein engineering and the development of peptidomimetic drug candidates .

Procurement Risk Analysis: Why Fmoc-D-Hyp(tBu)-OH Cannot Be Substituted with its L-Isomer (CAS 122996-47-8)


Substituting Fmoc-D-Hyp(tBu)-OH with its L-isomer, Fmoc-L-Hyp(tBu)-OH (CAS 122996-47-8), introduces a critical stereochemical change that fundamentally alters peptide conformation and biological activity . The D-configuration of hydroxyproline enforces a distinct pyrrolidine ring pucker and backbone conformation compared to the naturally occurring L-form, which is essential for studying enantiomeric effects, creating protease-resistant peptides, or engineering specific secondary structures like mirror-image collagen helices . Furthermore, a direct substitution is physically impractical due to a significant difference in melting point, which impacts handling, storage, and formulation characteristics . Using the incorrect isomer would therefore lead to different, and likely invalid, experimental outcomes in structural biology or drug discovery programs, making strict isomer-specific procurement a non-negotiable requirement .

Quantitative Evidence Guide for Selecting Fmoc-O-tert-butyl-D-4-hydroxyproline (268729-12-0) over Alternatives


Physical Property Differentiation: Elevated Melting Point for Enhanced Handling and Stability

The D-isomer (Fmoc-D-Hyp(tBu)-OH) exhibits a significantly higher melting point compared to the L-isomer (Fmoc-L-Hyp(tBu)-OH), a key physical property that differentiates the compounds and can influence storage, handling, and formulation processes.

Peptide Synthesis Solid-Phase Synthesis Physical Chemistry

Conformational and Structural Differentiation: Enantiomer-Specific Stabilization of Collagen Mimetics

Incorporation of the D-enantiomer of 4-hydroxyproline into collagen-related peptides is critical for studying enantiomeric effects on triple helix stability. Studies on collagen model peptides indicate that D-analogues exhibit distinct thermal stabilities compared to their L-proline counterparts, with the specific configuration of the hydroxyl group on the proline ring being a key determinant of overall helix stability. The target compound enables the synthesis of these specific D-configured peptides, which are essential tools for dissecting the stereoelectronic contributions to collagen folding and stability.

Collagen Mimetics Peptide Conformation Structural Biology Protein Engineering

Application-Specific Requirement: Key Component for Synthesizing KMI-008 Class of BACE1 Inhibitors

Fmoc-D-Hyp(tBu)-OH is specifically cited as a key building block in the synthesis of KMI-008 peptide derivatives, a class of potent β-secretase 1 (BACE1) inhibitors developed for Alzheimer's disease research . KMI-008 itself has demonstrated potent inhibition against recombinant BACE1 with an IC50 of 413 nM [1]. The use of this specific protected amino acid is integral to the synthetic route for these pharmacologically relevant peptidomimetics, and substitution with another derivative would constitute a different compound and potentially alter the inhibitory activity .

Alzheimer's Disease BACE1 Inhibitors Drug Discovery Peptidomimetics

High-Value Application Scenarios for Fmoc-O-tert-butyl-D-4-hydroxyproline Procurement


Enantiomer-Specific Synthesis of Collagen Model Peptides

This compound is the required building block for the Fmoc/tBu SPPS of peptides containing D-4-hydroxyproline. This is essential for investigating the stereochemical determinants of collagen triple helix stability. Studies show that D-analogues of collagen peptides exhibit different thermal stabilities compared to their L-counterparts, making this a critical reagent for fundamental research in structural biology and biomaterials .

Synthesis of KMI-008 Class BACE1 Inhibitors for Alzheimer's Research

Fmoc-D-Hyp(tBu)-OH is a key component in the established synthetic route for KMI-008 and its derivatives, a family of potent β-secretase (BACE1) inhibitors with demonstrated activity (e.g., KMI-008 IC50 = 413 nM) [1]. Procurement of this specific compound is necessary for researchers aiming to replicate these studies, synthesize analogs for structure-activity relationship (SAR) investigations, or produce reference standards for Alzheimer's disease drug discovery programs .

Production of Protease-Resistant Peptidomimetics and D-Peptide Therapeutics

The D-configuration of this hydroxyproline derivative imparts unique conformational properties to peptides, making them resistant to proteolytic degradation by common enzymes that recognize L-amino acids . This is a crucial feature for the development of stable peptidomimetic drug candidates or biological probes with enhanced in vivo half-lives, where D-amino acid incorporation is a standard medicinal chemistry strategy .

Technical Documentation Hub

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